FDGlcU
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H28F5NO18 |
|---|---|
Molecular Weight |
893.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxo-5-[(2,3,4,5,6-pentafluorobenzoyl)amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H28F5NO18/c40-20-19(21(41)23(43)24(44)22(20)42)33(52)45-10-1-4-14-13(7-10)36(57)63-39(14)15-5-2-11(58-37-29(50)25(46)27(48)31(61-37)34(53)54)8-17(15)60-18-9-12(3-6-16(18)39)59-38-30(51)26(47)28(49)32(62-38)35(55)56/h1-9,25-32,37-38,46-51H,(H,45,52)(H,53,54)(H,55,56)/t25-,26-,27-,28-,29+,30+,31-,32-,37+,38+/m0/s1 |
InChI Key |
FZYCODLHHHKEGD-JXWZXEQKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Glucuronide Probes
Methodologies for Glucuronide Conjugation to Fluorescent Scaffolds
FDGlcU consists of a fluorescein (B123965) scaffold conjugated to two beta-D-glucuronide residues. The conjugation typically occurs via glycosidic linkages between the glucuronic acid moieties and the fluorescein molecule uni.lu. In this compound, these are beta-glycosidic bonds linking the C1 carbon of each glucuronic acid to hydroxyl groups on the fluorescein structure uni.lumassbank.eu. This diglycoside structure is crucial for the probe's function, rendering the fluorescein non-fluorescent until both glucuronide groups are removed by beta-glucuronidase fishersci.co.ukmpg.de. While specific detailed synthetic protocols for the conjugation to form this compound are not extensively described in the provided sources, the general principle involves forming glycosidic bonds between the activated glucuronic acid derivative and the fluorescein scaffold.
Strategies for Enhancing Probe Stability and Aqueous Solubility
This compound is described as soluble in various solvents including DMSO, methanol, and water wikipedia.orgnih.gov. The presence of the two glucuronide moieties, which contain multiple hydroxyl and carboxyl groups, contributes significantly to its aqueous solubility compared to the less polar fluorescein molecule. Stability of this compound is generally maintained under specific storage conditions, such as freezing and minimizing light exposure wikipedia.orgnih.gov. However, a notable limitation discussed in the literature regarding the use of this compound as a probe, particularly in cellular or in vivo imaging, is the rapid leakage of the fluorescent product, fluorescein, from the site of enzymatic activity. This rapid diffusion can lead to reduced spatial resolution and high background fluorescence, limiting its effectiveness for imaging in deeper tissues. This limitation has prompted the development of modified glucuronide probes, such as those incorporating lipophilic chains (e.g., C12-FDGlcU) or trapping moieties, to enhance intracellular retention of the fluorescent signal after enzymatic cleavage uni.lu.
Design Principles for Modulating Optical Properties in Glucuronide Probes
The fundamental design principle behind this compound as a fluorogenic probe is the enzymatic modulation of its optical properties. In its native form, with the two glucuronide groups conjugated, this compound is non-fluorescent or exhibits very low fluorescence wikipedia.orgnih.gov. This is because the conjugation of the glucuronides quenches the fluorescence of the fluorescein core. Upon hydrolysis by beta-glucuronidase, the glucuronide residues are cleaved, releasing the free fluorescein molecule massbank.euwikipedia.orgnih.gov. Free fluorescein is highly fluorescent, exhibiting characteristic excitation and emission wavelengths wikipedia.orgnih.gov. This enzymatic cleavage thus acts as a switch, turning on the fluorescence signal in the presence of GUS activity. The spectral properties of the released fluorescein are key to the detection method. Fluorescein has an excitation wavelength around 498 nm and an emission wavelength around 517 nm, falling within the detection range of standard fluorescence instruments wikipedia.orgnih.gov. This significant change in fluorescence intensity upon enzymatic cleavage allows for the sensitive detection and quantification of beta-glucuronidase activity.
Enzymatic Hydrolysis Mechanisms of Fdglcu by β Glucuronidase
Molecular Recognition and Substrate Binding Dynamics within the Enzyme Active Site
The enzymatic hydrolysis of FDGlcU by β-glucuronidase is initiated by the molecular recognition and binding of the substrate within the enzyme's active site. β-Glucuronidases typically belong to the glycoside hydrolase family, with many falling into GH Family 2 nih.govmdpi.com. Structural and mutagenesis studies on β-glucuronidases have provided insights into the key residues involved in substrate binding and catalysis. For instance, in one characterized β-glucuronidase, residues such as Glu45, Tyr243, Tyr292–Gly294, and Tyr334 are identified as forming the catalytic pocket and contributing to substrate discrimination nih.gov.
This compound, a diglycoside, contains two D-glucuronic acid residues linked to a fluorescein (B123965) molecule via β-glycosidic bonds researchgate.net. The enzyme's active site is specifically adapted for the recognition of β-D-glucuronic acid moieties nih.gov. The binding dynamics involve non-covalent interactions, such as hydrogen bonds and potentially hydrophobic interactions, between the glucuronic acid residues of this compound and amino acid residues within the active site pocket mdpi.com. These interactions orient the substrate correctly for the subsequent catalytic cleavage. The structure of β-glucuronidase, often existing as a homotetramer, features a catalytic (β/α)8-barrel domain where the active site is located nih.govwikidoc.orgwikipedia.org.
Catalytic Cleavage of β-Glucuronic Acid Residues
The catalytic cleavage of the β-glucuronic acid residues from this compound is the central step in the enzymatic hydrolysis, leading to the release of fluorescein. β-Glucuronidases catalyze this hydrolysis via a glycosidase mechanism, typically involving two acidic residues within the active site wikidoc.orgwikipedia.org. These residues function as an acid/base catalyst and a nucleophile nih.govwikidoc.org.
While the precise mechanism can vary slightly depending on the enzyme source (e.g., bacterial vs. mammalian), a common mechanism involves a retaining hydrolysis, resulting in the retention of the anomeric configuration of the cleaved glucuronic acid nih.gov. In characterized β-glucuronidases, glutamic acid residues are frequently identified as the key catalytic amino acids nih.govwikidoc.orgwikipedia.org. For example, specific glutamic acid residues have been proposed as the nucleophilic and acidic residues involved in the hydrolysis, with a tyrosine residue potentially playing a supporting role wikidoc.orgwikipedia.org. The reaction proceeds through a transition state with oxocarbenium ion characteristics wikipedia.org.
This compound is a diglucuronide, meaning β-glucuronidase must cleave two β-glycosidic bonds to release free fluorescein researchgate.net. This likely occurs sequentially, with the enzyme hydrolyzing one glucuronic acid residue, resulting in a fluorescein monoglucuronide intermediate, followed by the hydrolysis of the second glucuronic acid residue to yield fluorescein thermofisher.com. The hydrolysis of both acetal (B89532) linkages is necessary for the formation of the highly fluorescent product researchgate.net.
Reaction Kinetics and Fluorescein Product Formation
The enzymatic hydrolysis of this compound by β-glucuronidase follows Michaelis-Menten kinetics, characterized by parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) researchgate.net. The reaction rate is dependent on the concentrations of both the enzyme and the substrate. As this compound is hydrolyzed, the concentration of the non-fluorescent substrate decreases, and the concentration of the highly fluorescent product, fluorescein, increases aatbio.comaatbio.com.
The formation of fluorescein can be monitored directly by measuring the increase in fluorescence intensity, typically around 520 nm, when excited near 498 nm aatbio.comaatbio.com. Fluorescein is highly fluorescent and detectable even in minute quantities, contributing to the sensitivity of this compound as a substrate for detecting β-glucuronidase activity aatbio.comaatbio.comnih.gov. The fluorescence intensity is theoretically proportional to the concentration of fluorescein, although factors like concentration quenching can affect this linearity at high concentrations stratech.co.uk.
Quantitative analysis of β-glucuronidase activity using this compound often involves measuring the rate of fluorescence increase over time aatbio.comaatbio.com. This rate is indicative of the enzyme's catalytic efficiency under the given conditions. Studies have determined kinetic parameters for β-glucuronidase activity using various substrates, including those structurally related to this compound, providing context for understanding the enzyme's interaction with glucuronidated compounds researchgate.net.
Influence of Biochemical Microenvironmental Factors on Enzymatic Activity
The enzymatic activity of β-glucuronidase on this compound is significantly influenced by biochemical microenvironmental factors. These factors can affect the enzyme's structure, substrate binding, and catalytic efficiency. Key environmental parameters include pH, temperature, and the presence of ions or inhibitors.
β-Glucuronidase enzymes from different sources can exhibit varying optimal pH and temperature ranges mdpi.comresearchgate.netsigmaaldrich.com. For example, some bacterial β-glucuronidases show optimal activity at neutral to slightly alkaline pH, while others may be active in acidic conditions mdpi.comresearchgate.netnih.gov. The stability of the enzyme is also pH and temperature dependent researchgate.net. Understanding these optimal conditions is crucial for maximizing enzymatic activity in experimental settings.
The presence of certain ions can either enhance or inhibit β-glucuronidase activity. For instance, some studies have shown that metal ions like Mg2+ and Fe2+ can enhance the catalysis of certain β-glucuronidases, while others like Zn2+, Cu2+, and Fe3+ can be inhibitory mdpi.com.
Furthermore, the activity of β-glucuronidase can be modulated by inhibitors. Various compounds are known to inhibit β-glucuronidase, and their presence in the reaction mixture can reduce the rate of this compound hydrolysis thermofisher.comresearchgate.netresearchgate.net. D-Glucaric acid-1,4-lactone is a known inhibitor that can be used to stop the enzymatic reaction for analysis thermofisher.com.
The local biochemical environment within cells or tissues can also impact β-glucuronidase activity on this compound, particularly when the enzyme is used as a reporter in biological systems thermofisher.comgoogle.com. Factors such as intracellular pH, compartmentalization of the enzyme and substrate, and interactions with other cellular components can all play a role wikidoc.orgwikipedia.orgresearchgate.net.
Methodological Applications of Fdglcu in Cellular and Preclinical Research
In Vitro Applications in Cell-Based and Biochemical Assays
FDGlcU is a versatile tool for assessing βG activity and related biological processes in controlled laboratory environments, including isolated cell lines and bacterial cultures.
Detection and Quantification of βG Activity in Isolated Cell Lines and Bacterial Cultures
This compound is effectively employed for the detection and quantitative analysis of βG activity in viable cells thermofisher.com. Its utility extends to mammalian cell lines, particularly those engineered to express the Escherichia coli β-glucuronidase (GUS) gene, which is often used as a reporter gene thermofisher.comnih.govthermofisher.com. Studies have demonstrated its application in measuring βG activity in isolated cell lines such as murine CT26 colon carcinoma cells and human EJ bladder carcinoma cells that have been modified to express membrane-anchored βG psu.edugoogle.com.
Beyond mammalian cells, this compound is also valuable for detecting GUS activity in bacterial cultures, including pure cultures of E. coli researchgate.net. Research indicates a detection limit of 10⁴ colony-forming units/well for βG-expressing bacteria in cell-based assays, with a concentration of 7.81 ng/mL of this compound being sufficient to generate a significant fluorescent signal researchgate.netdntb.gov.ua. Furthermore, this compound can be used to assess gene expression in transformed plants containing the GUS reporter gene thermofisher.comthermofisher.com and to assay the release of lysosomal enzymes from neutrophils thermofisher.comthermofisher.com.
Utilization in High-Throughput Screening Methodologies
While fluorometric measurements, which are applicable with this compound, can be automated for high-throughput screening (HTS) applications b-cdn.net, the direct use of this compound in cell-based HTS assays that rely on stable retention of the fluorescent product within cells has limitations. The rapid diffusion of the hydrolysis product, fluorescein (B123965), between cells can lead to high background signals and a lack of specificity, making it less suitable for such specific HTS formats researchgate.net. However, the principle of using fluorogenic substrates like this compound in fluorescence plate-based assays aatbio.com aligns with the general goal of developing rapid, sensitive enzyme activity assays, including those adaptable for HTS formats thermofisher.com.
Fluorescent Microscopy for Cellular Localization Studies
The fluorescent product generated by the hydrolysis of this compound by βG can be readily visualized using fluorescence microscopy with a standard fluorescein filter set thermofisher.com. This allows for the qualitative assessment of βG activity within cells and tissues. Digital fluorescence confocal microscopy has been employed to observe the expression and localization of membrane-bound βG on cell surfaces using this compound as a probe google.com. A related compound, PFB-FDGlcU, has been observed to localize within endosomal and lysosomal compartments after being taken up by cells via pinocytosis, highlighting the potential for using modified this compound probes in cellular localization studies thermofisher.com. This compound has also been used in immunofluorescence staining and analysis protocols psu.edu.
Flow Cytometry for Cell Population Analysis and Sorting
This compound is a valuable tool in flow cytometry for analyzing and sorting cell populations based on their βG activity thermofisher.comnih.govthermofisher.com. It enables the quantitative analysis of intracellular fluorescein in individual mammalian cells that express and translate the gus reporter gene nih.gov. This allows for the discrimination and sorting of viable cells based on their levels of Gus enzymatic activity nih.gov. PFB-FDGlcU has also been utilized for sorting cell populations with high βG expression by flow cytometry thermofisher.com. Furthermore, a lipophilic analog, ImaGene Green C12-FDGlcU, has been successfully used for flow cytometric analysis to determine GUSB positivity in dissociated mouse tissues nih.gov. The application of similar substrates like FDG (for β-galactosidase) in detecting heterogeneous expression patterns and sorting individual cells with specific enzyme activity underscores the potential of this compound in similar applications for βG thermofisher.com. This compound has been used in flow cytometry to analyze cells after incubation with the substrate psu.edu.
Spectrophotometric and Fluorometric Quantification of Enzymatic Hydrolysis
The enzymatic hydrolysis of β-glucuronides by βG can be quantitatively measured using both spectrophotometric and fluorometric methods thermofisher.com. This compound is a fluorogenic substrate whose cleavage product, fluorescein, can be detected and quantified using standard fluorometers or fluorescence microplate readers thermofisher.com. Fluorometric assays measuring the hydrolysis product of this compound over time provide a sensitive method for quantifying enzyme kinetics figshare.com. These fluorimetric measurements offer high sensitivity and low interference, reducing the need for extensive sample preparation b-cdn.net. This compound is used in fluorescence plate-based assays for quantitative analysis aatbio.com. While other substrates like phenolphthalein (B1677637) glucuronide are used in spectrophotometric assays for GUS activity researchgate.net, this compound and 4-MUG (another fluorogenic substrate) are known to allow the detection of very low glucuronidase concentrations in vitro nih.gov. Fluorometric lysate assays can also be performed to independently verify the efficacy of flow cytometry-based assays using this compound nih.gov.
Preclinical In Vivo Imaging Methodologies in Animal Models
This compound has been successfully applied as a fluorescent probe for non-invasive imaging of βG activity in living animal models, primarily mice invivochem.cnresearchgate.netdntb.gov.ua. This capability is particularly useful for studying the spatial and temporal distribution of βG activity in various physiological and pathological contexts.
This compound allows for real-time imaging of intestinal bacterial β-glucuronidase activity in mice invivochem.cn. Time-lapse imaging using this compound can be performed to observe the dynamics of bacterial βG activity in vivo invivochem.cn. Systemic administration of this compound has been used for imaging intestinal βG activity invivochem.cn. In vivo optical imaging systems are commonly used to detect βG activity after administration of this compound justia.comgoogleapis.com.
Beyond intestinal imaging, this compound has been used to image sites of adenoviral-mediated gene expression in vivo, particularly when the virus is engineered to express βG psu.edu. The combination of a membrane-anchored form of βG and this compound allows for the assessment of the location and persistence of gene expression in vivo google.comnih.gov. When injected into tumor-bearing mice, this compound can be converted to fluorescent fluorescein by βG expressed in tumors, making the activity detectable with small animal fluorescence imaging systems nih.gov.
Optical Imaging Systems for Fluorescent Probe Detection (e.g., IVIS Spectrum)
Optical imaging systems, such as the IVIS Spectrum, are commonly employed for detecting the fluorescent signal generated by this compound hydrolysis in preclinical studies. The IVIS Spectrum is a versatile platform capable of both fluorescence and bioluminescence imaging in small animals, featuring an ultrasensitive CCD camera and a range of excitation and emission filters covering the visible to near-infrared (NIR) spectra. This system allows for whole-body optical imaging and analysis of fluorescence intensity in specific regions of interest. For instance, studies have utilized the IVIS Spectrum to acquire whole-body optical images of mice after administration of this compound, detecting significant fluorescent signals in areas of βG activity. The system's capabilities, including spectral unmixing, help in separating the probe's signal from tissue autofluorescence, enhancing the accuracy of detection.
Non-Invasive Assessment of βG Activity in Specific Anatomical Regions
This compound enables the non-invasive assessment of βG activity in specific anatomical regions within live animals. By administering the non-fluorescent this compound, researchers can observe where the probe is converted to its fluorescent product, fluorescein, indicating the location of βG activity. This approach has been successfully applied to image intestinal bacterial βG activity in mice, where a significant fluorescent signal was detected in the abdomen following oral administration of this compound. The signal intensity correlates with βG activity, allowing for quantitative assessment. Furthermore, this method has been used to image βG expression in tumors in mice after intravenous injection of this compound, demonstrating selective conversion of the probe at tumor sites expressing the enzyme.
Probe Administration and Delivery Strategies in Preclinical Models
Various administration and delivery strategies are employed for this compound in preclinical models. Oral gavage is a common method for studying intestinal βG activity, where this compound is administered directly into the stomach of mice. Intravenous injection is another strategy, particularly for investigating βG activity in systemic circulation or specific tissues like tumors. The choice of administration route depends on the research objective and the anatomical location of the βG activity being investigated. Regardless of the route, the non-fluorescent nature of this compound is crucial, as its conversion to a fluorescent product is dependent on enzymatic hydrolysis by βG at the target site.
Considerations for Biodistribution and Enzymatic Conversion in Animal Systems
Understanding the biodistribution and enzymatic conversion of this compound is critical for accurate interpretation of imaging results in animal systems. Following administration, this compound is distributed throughout the body. Enzymatic conversion to fluorescein primarily occurs in areas with significant βG activity. For instance, after oral gavage, high fluorescent signals are observed in the large intestine due to bacterial βG activity. Following intravenous injection, selective conversion is seen in tumors expressing βG. Studies have examined the biodistribution of activated this compound (fluorescein) by analyzing fluorescence signals in excised organs, revealing accumulation in areas of high βG activity. However, the fluorescent product fluorescein can leak from the site of conversion and may accumulate in elimination organs like the kidneys and intestinal tract, which needs to be considered when interpreting whole-body images.
Comparative Analysis of this compound with Advanced Glucuronide-Based Imaging Probes (e.g., NIR-TrapG, I-TrapG)
While this compound is a valuable probe, its limitations in imaging deeper tissues have led to the development of advanced
Reporter Gene Systems and Gene Expression Studies
Monitoring of Recombinant Gene Expression in Genetically Engineered Biological Systems
This compound is widely used as a substrate for monitoring the expression of recombinant genes that encode β-glucuronidase (GUS) or membrane-anchored β-glucuronidase (mβG) in genetically engineered biological systems nih.govgoogleapis.compsu.edunih.govgoogle.com. The principle relies on the enzymatic hydrolysis of the non-fluorescent this compound by the expressed β-glucuronidase, leading to the production of a fluorescent signal that can be detected and quantified using optical imaging techniques aatbio.comgoogleapis.compsu.edugoogle.com.
This application is particularly relevant in the development and optimization of gene therapy protocols and the study of gene delivery systems psu.edunih.govgoogle.com. By coupling the expression of a gene of interest with that of a β-glucuronidase reporter gene, researchers can indirectly monitor the location and level of expression of the therapeutic gene googleapis.compsu.edugoogle.com.
Studies have demonstrated the effectiveness of this compound in monitoring βG expression in various cellular and animal models. For instance, a membrane-anchored form of mouse β-glucuronidase (mβG) was developed as a reporter gene, and its expression on the surface of murine CT26 colon adenocarcinoma cells resulted in the selective hydrolysis of this compound psu.edunih.govgoogle.com. This hydrolysis produced a fluorescent reporter that allowed for the assessment of gene expression in vitro and in vivo using optical imaging psu.edunih.govgoogle.com. The fluorescent intensity in βG-expressing CT26 tumors was observed to be significantly higher (approximately 240 times greater) than in control tumors psu.edunih.gov.
This compound has also been used to monitor bacterial βG activity in live bacteria and in vivo medchemexpress.comresearchgate.net. Research utilizing a fluorescent probe, this compound, allowed for the non-invasive imaging of intestinal bacterial βG activity in nude mice researchgate.net. In vitro assays indicated a detection limit of 10⁴ colony-forming units/well of βG-expressing bacteria, with 7.81 ng/mL of this compound being sufficient to generate a significant fluorescent signal researchgate.net.
Furthermore, this compound has been employed in conjunction with lipophilic analogs, such as C₁₂this compound, in reporter gene expression kits for detecting β-glucuronidase activity in transformed plants and other organisms thermofisher.comthermofisher.comnih.gov. These lipophilic substrates can diffuse across cell membranes, and their fluorescent cleavage products are retained within the cells, facilitating the monitoring of gene expression thermofisher.comthermofisher.com.
The use of this compound in monitoring recombinant gene expression is summarized in the table below, highlighting key findings from various studies:
| Reporter Gene System | Model System | Key Finding | Imaging Modality | Source(s) |
| Membrane-anchored mouse βG (mβG) | Murine CT26 colon adenocarcinoma cells/tumors | Selective hydrolysis of this compound; 240x greater fluorescence in βG-expressing tumors vs. control. | Optical Imaging | psu.edunih.govgoogle.com |
| Bacterial βG (GusA) encoded by virus | Tumor-bearing mice (oncolytic virotherapy) | Preferential activation in tumors; renal excretion of activated compound; detection in serum. | Optical Imaging | nih.govresearchgate.net |
| Bacterial βG | Live bacteria, Nude mice (intestinal) | Non-invasive imaging of activity; detection limit in vitro; significant signal with low this compound concentration. | Optical Imaging | medchemexpress.comresearchgate.net |
| E. coli β-glucuronidase (GUS) | Transformed plants, Acremonium transformant | Simple and reliable assay; good cellular resolution with C₁₂this compound and confocal microscopy. | Fluorescence Microscopy | thermofisher.comthermofisher.comnih.gov |
| Membrane-anchored human βG (hβG) | EJ human bladder carcinoma cells/tumors | Allowed in vivo imaging; preferential conversion of this compound in hβG-expressing tumors. | Optical Imaging | psu.eduresearchgate.net |
While this compound is effective for optical imaging, particularly in superficial tissues, its application for visualizing deeper tissues or tumors can be limited due to the low penetration depth of light nih.govaacrjournals.org. This has led to the development of alternative probes or imaging modalities for such applications nih.govaacrjournals.org.
Assessment of Transgene Expression Specificity and Duration in Research Models
This compound is a valuable tool for assessing the specificity and duration of transgene expression in various research models, particularly when the transgene is linked to a β-glucuronidase reporter gene psu.edunih.govgoogle.comresearchgate.netresearchgate.net. By monitoring the spatial and temporal distribution of the fluorescent signal generated from this compound hydrolysis, researchers can gain insights into where and for how long the transgene is active.
The specificity of transgene expression refers to its activity in intended cell types or tissues, while the duration relates to how long the expression persists over time. Using this compound as a reporter substrate allows for non-invasive or minimally invasive assessment of these parameters in living systems.
In research models involving genetically engineered cells or animals expressing β-glucuronidase, administration of this compound enables the visualization of transgene expression sites psu.edunih.govgoogle.com. For example, studies with membrane-anchored βG demonstrated selective conversion of this compound to fluorescein at the sites of βG expression in tumors, but not in control tissues psu.edunih.govgoogle.com. This selectivity confirms that the reporter activity, and thus the transgene expression, is specific to the engineered cells.
Furthermore, by performing imaging at different time points after this compound administration or transgene delivery, the duration of expression can be evaluated psu.edugoogle.comresearchgate.net. Time course studies using this compound in mice bearing tumors colonized by vaccinia virus expressing bacterial glucuronidase (GusA) revealed that reliable differentiation between tumor-bearing and healthy mice based on fluorescence could be made at various time points post-injection of the virus researchgate.net. The persistence of the fluorescent signal over time provides an indication of the duration of the reporter gene, and consequently, the transgene expression psu.edugoogle.com.
The ability of this compound to be used with different imaging systems, such as optical imaging and potentially flow cytometry for cellular analysis, further enhances its utility in assessing transgene expression aatbio.comgoogle.comthermofisher.com. Flow cytometry, for instance, allows for the quantitative analysis of β-glucuronidase activity in individual cells, enabling the identification and sorting of cell populations expressing the reporter gene aatbio.comthermofisher.com.
The assessment of transgene expression specificity and duration using this compound is crucial for evaluating the efficacy and safety of gene delivery vectors and therapeutic strategies psu.edunih.govgoogle.com. It helps researchers understand the spatial and temporal patterns of gene activation, which is essential for optimizing therapeutic outcomes.
Data from studies assessing transgene expression using this compound:
| Research Model | Transgene/Reporter | Assessment Focus | Key Finding | Source(s) |
| Murine CT26 colon adenocarcinoma cells/tumors | Membrane-anchored mouse βG (mβG) | Specificity & Duration | Selective fluorescence at tumor sites; allowed assessment of persistence of expression. | psu.edunih.govgoogle.com |
| Mice with tumors colonized by rVACV-GusA | Bacterial βG (GusA) encoded by recombinant vaccinia virus | Specificity & Duration | Tumor-specific fluorescence observed; time course studies indicated duration of detectable activity. | researchgate.net |
| Transformed plant cells (e.g., tobacco, tomato) | E. coli β-glucuronidase (GUS) | Specificity & Duration | Cellular resolution of expression with C₁₂this compound; fluorescent product retained for hours to days. | thermofisher.comthermofisher.com |
| EJ human bladder carcinoma cells/tumors | Membrane-anchored human βG (hβG) | Specificity & Duration | Preferential fluorescence in hβG-expressing tumors, enabling in vivo imaging of expression. | psu.eduresearchgate.net |
While this compound is a valuable tool for optical imaging-based assessment, particularly in small animals or accessible tissues, its limitations in deep tissue penetration should be considered when designing studies for assessing transgene expression in various research models nih.govaacrjournals.org.
Advanced Research Paradigms and Future Directions for Fdglcu Analogs
Development of Next-Generation Glucuronide Probes with Enhanced Performance
Developing next-generation glucuronide probes involves strategies to improve their interaction with biological environments and enhance their detection capabilities. This includes addressing challenges related to tissue penetration, background fluorescence, spectral tunability, and the potential for multimodal imaging.
Strategies for Improved Tissue Penetration and Reduced Background Fluorescence
A significant challenge in using fluorescent probes for in vivo imaging is limited tissue penetration and interference from autofluorescence nih.govsci-hub.seacs.org. Strategies to improve tissue penetration and reduce background fluorescence in FDGlcU analogs and other fluorescent probes include the design of probes that emit in the near-infrared (NIR) region (650-900 nm) or even the NIR-II region (1000-1700 nm) sci-hub.seacs.orgrsc.orgdovepress.com. NIR light offers deeper tissue penetration and reduced scattering and autofluorescence compared to visible light sci-hub.seacs.orgrsc.orgdovepress.com.
Another strategy involves designing probes with a "turn-on" mechanism, where the fluorescence is significantly enhanced upon enzymatic cleavage by GUS. This minimizes background signal from the uncleaved probe researchgate.netacs.orgnih.gov. For instance, a GUS-specific fluorescent probe named Ox-GUS was developed with a disrupted conjugated structure, resulting in near-zero background optical properties and a significant signal-to-noise ratio enhancement upon activation acs.orgnih.gov. This probe demonstrated a fluorescence enhancement of up to 400-fold in the presence of GUS activity acs.orgnih.gov.
The use of ratiometric fluorescent probes is also explored to mitigate the effects of non-specific background signals. These probes provide a detectable ratio signal from two independent signal fluctuations, allowing for more accurate and reliable quantification of enzyme activity rsc.org.
Rational Design of Probes with Tunable Spectral Properties
Rational design plays a crucial role in developing glucuronide probes with tunable spectral properties. This involves modifying the fluorophore moiety of the this compound analog to control its absorption and emission wavelengths, fluorescence quantum yield, and photostability mdpi.comnih.gov. By altering the chemical structure, particularly the electronic properties of the fluorophore, researchers can tune the spectral characteristics to suit specific imaging applications and minimize interference from endogenous chromophores mdpi.comnih.govacs.org. For example, introducing different heteroatoms or functional groups into the fluorophore can lead to significant shifts in excitation and emission maxima mdpi.com. The solvatochromic properties of some fluorescent molecules can also be exploited, where their emission spectra change with the polarity of the environment, potentially providing information about the probe's location or the local biological milieu nih.govnih.gov.
Data on spectral properties of various fluorescent glucosides (analogs of glucuronides with glucose instead of glucuronic acid) illustrate the range of tunable spectral properties achievable with different fluorophores:
| Fluorophore | Absorption (nm) | Emission (nm) |
| Coumarin | 367 | 454 |
| Bimane | 386 | 480 |
| Dansyl | 338 | 520 |
| NBD | 494 | 551 |
| Rhodamine | 546 | 576 |
| Resorufin | 571 | 585 |
| Malachite Green | 615 | 635 |
| Citation researchgate.net. |
Exploration of Multimodal Imaging Approaches
Integrating fluorescent glucuronide probes with other imaging modalities offers the potential for enhanced spatial resolution, deeper tissue penetration, and complementary information. Multimodal imaging approaches combine the high sensitivity of fluorescence imaging with techniques such as Magnetic Resonance Imaging (MRI), Computed Tomography (CT), Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Photoacoustic Imaging (PAI) sci-hub.seacs.orgdovepress.comacs.orgacs.orgrsc.orgnih.gov.
For instance, activatable bimodal probes combining NIR fluorescence and MRI have been developed. These probes can be designed to self-assemble in situ upon enzymatic activation, leading to simultaneous enhancement of both fluorescence and MR signals, thereby improving the accuracy of enzyme activity localization acs.org. Another example involves the use of radioactive isotopes conjugated to glucuronide probes for PET imaging of GUS activity, demonstrating enhanced accumulation in GUS-expressing tumors researchgate.net. The combination of optical imaging with MRI can compensate for the limitations of each technique, providing both high sensitivity and high spatial resolution researchgate.net.
Integration with Theoretical and Computational Modeling Approaches
Theoretical and computational modeling approaches are becoming increasingly valuable in the design and understanding of this compound analogs and other fluorescent probes. These methods provide insights into the molecular and electronic structures, photophysical properties, and interactions with target enzymes, guiding the rational design of improved probes.
Quantum Chemical Calculations for Photophysical Property Prediction of Fluorescent Analogs
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the photophysical properties of fluorescent molecules, including this compound analogs nih.govnih.gov. These calculations can provide insights into the electronic structure, absorption and emission spectra, and fluorescence quantum yields nih.govnih.gov. By simulating the ground and excited states of the molecules, researchers can understand the transitions responsible for fluorescence and how structural modifications affect these properties nih.govnih.gov. This allows for the in silico screening of potential probe designs and the prediction of their spectral characteristics before synthesis, accelerating the development of probes with desired properties like tunable emission wavelengths and high quantum yields nih.govnih.gov.
For example, computational studies on fluorescent difluoroboron-curcumin analogs have shown good correlation between computed and observed absorption and emission wavelengths, demonstrating the utility of DFT methods in predicting spectral properties nih.gov. These calculations can also reveal charge transfer characteristics in the excited state, which are important for understanding and tuning fluorescence behavior nih.gov.
Molecular Dynamics Simulations of Probe-Enzyme Interactions
Molecular dynamics (MD) simulations are used to study the dynamic interactions between fluorescent probes and their target enzymes, such as β-glucuronidase mdpi.comrsc.orgplos.orgmdpi.comnumberanalytics.comresearchgate.netnih.gov. These simulations provide detailed information about the binding process, the stability of the probe-enzyme complex, and the conformational changes that occur upon binding and catalysis mdpi.comrsc.orgplos.orgmdpi.comnumberanalytics.comresearchgate.netnih.gov.
MD simulations can help to understand the molecular basis of enzyme specificity and the influence of probe structure on binding affinity and catalytic efficiency mdpi.comrsc.orgmdpi.com. They can also provide insights into the accessibility of the cleavable bond to the enzyme's active site and the effect of the local environment on enzymatic activity mdpi.comrsc.org. This information is crucial for the rational design of probes with improved enzymatic activation and reduced off-target effects mdpi.comrsc.org.
Studies using MD simulations have investigated the interaction of glucuronide substrates with β-glucuronidase, assessing factors like the average distance between ligands and the stability of binding within the enzyme's active site rsc.org. MD simulations have also been used to study protein-ligand interactions and conformational dynamics in other enzyme systems, highlighting their broad applicability in understanding probe-enzyme interactions mdpi.comnumberanalytics.comresearchgate.netnih.gov.
| Computational Method | Application to Probes | Insights Gained |
| Quantum Chemical Calculations | Predicting absorption/emission spectra, quantum yields | Electronic structure, transition analysis, effect of structural modifications |
| Molecular Dynamics Simulations | Studying probe-enzyme binding and interaction | Binding affinity, conformational changes, catalytic mechanisms, specificity |
Computational Design of Novel Glucuronide Substrates
Computational approaches are increasingly being employed to design and optimize enzyme substrates and inhibitors. While direct computational design efforts specifically focused on modifying this compound were not extensively detailed in the search results, the principles of computational enzyme redesign using transition state analogues have been applied to β-glucuronidase with other substrates plos.org. This suggests a potential avenue for the rational design of novel this compound analogs with improved properties, such as enhanced sensitivity, altered spectral characteristics, or improved cell permeability.
One computational procedure, OptZyme, has been used to redesign Escherichia coli β-glucuronidase (GUS) to favor a new substrate, para-nitrophenyl-β, D-galactoside (pNP-GAL), in place of para-nitrophenyl-β, D-glucuronide (pNP-GLU) plos.org. This method utilizes transition state analogue compounds as proxies for transition state structures to identify mutations that enhance enzymatic activity plos.org. Applying similar computational strategies could facilitate the design of this compound analogs tailored for specific research applications, potentially overcoming limitations such as rapid leakage of the fluorescent product observed with this compound in some in vivo imaging scenarios researchgate.netaacrjournals.org.
Novel Research Applications and Conceptual Advances
The enzymatic hydrolysis of this compound by βG serves as a powerful readout in diverse research applications, enabling the monitoring of enzyme activity in various biological systems.
Interrogating Host-Microbiome Interactions via βG Activity Monitoring in Preclinical Models
The gut microbiota plays a significant role in the metabolism of various compounds, including glucuronidated metabolites, through the action of gut microbial β-glucuronidases (gmGUS) nih.govucc.ieresearchgate.net. These enzymes can hydrolyze glucuronides, reactivating the aglycone form, which can influence host health and drug disposition nih.govucc.ie.
This compound has been successfully utilized as a fluorescent probe to non-invasively image intestinal bacterial β-glucuronidase activity in preclinical models, such as nude mice medchemexpress.com. This allows for the real-time assessment of gmGUS activity in vivo medchemexpress.commedchemexpress.com. Monitoring the hydrolysis of this compound can provide insights into the dynamic interplay between the host and its gut microbiome, particularly concerning the metabolic activities of the microbiota nih.govresearchgate.net.
Studies have shown that the fluorescence from released fluorescein (B123965) after oral administration of this compound in mice can reach maximum levels in the abdomen within a few hours, demonstrating its utility for in vivo time-lapse imaging of bacterial βG activity nih.govmedchemexpress.com. This approach facilitates pharmacodynamic studies of specific bacterial β-glucuronidase inhibitors in animal models medchemexpress.com.
Data from preclinical studies using this compound and similar probes highlight the impact of the gut microbiome on the disposition of glucuronidated compounds. For instance, changes in gut microbial composition can affect β-glucuronidase activity, influencing the reuptake and availability of compounds like estrogens ucc.ieresearchgate.net.
Enzymatic Activity as a Readout in Disease Pathogenesis Research
Elevated levels of βG activity have been associated with various pathological conditions, including certain cancers and inflammatory bowel diseases nih.govresearchgate.netnih.gov. Monitoring βG activity using substrates like this compound can serve as a valuable readout in disease pathogenesis research.
In cancer research, βG has been considered a tumor marker, and imaging its activity in vivo could be useful for personalizing glucuronide prodrug treatment researchgate.netnih.gov. While this compound has been applied for the assessment of βG activity in vivo, its fluorescent product can rapidly leak from βG-expressing sites, limiting imaging to superficial tumors researchgate.netaacrjournals.org. This has prompted the development of improved probes researchgate.netaacrjournals.org.
Despite limitations for deep tissue imaging, this compound's sensitivity makes it suitable for detecting βG activity in various biological samples and cell-based assays relevant to disease studies aatbio.com. For example, it has been used for identifying GUS-positive cells with fluorescence microscopy and flow cytometry aatbio.com. The enzymatic activity of βG, as detected by the hydrolysis of this compound or similar substrates, can indicate the presence and activity of cells expressing this enzyme, which is relevant in the context of reporter gene assays for monitoring gene expression in disease models nih.gov.
Furthermore, altered β-glucuronidase activity in the gut has been implicated in the pathogenesis of conditions like drug-induced intestinal toxicities and inflammatory bowel diseases nih.gov. Monitoring this activity using fluorogenic substrates like this compound in preclinical models can help elucidate the mechanisms by which gut microbial enzymes contribute to disease development nih.gov.
Development of Enzyme-Activated Biomolecular Tools for Research
The principle of enzyme-activated probes, where an inactive precursor is converted into an active or detectable molecule by an enzyme, is fundamental to the use of this compound. This concept is being extended to develop novel enzyme-activated biomolecular tools for research.
This compound itself is a prime example of an enzyme-activated fluorescent probe, becoming highly fluorescent upon hydrolysis by βG aatbio.comfishersci.co.uk. This activation allows for the detection and quantification of βG activity.
Building upon this principle, researchers are developing more sophisticated enzyme-activated tools. For instance, glucuronide trapping probes have been designed, which, upon cleavage by βG, release a reactive moiety that can be trapped at the site of enzyme activity researchgate.netaacrjournals.org. These probes, while not directly this compound, are conceptually linked as they utilize βG-mediated hydrolysis of a glucuronide conjugate for activation researchgate.netaacrjournals.org. Examples include FITC-TrapG and NIR-TrapG, which incorporate a trapping moiety alongside a fluorophore researchgate.netaacrjournals.org.
The use of this compound as a model substrate has also been instrumental in the development and evaluation of enzyme-loaded biomaterials designed for localized therapeutic synthesis nih.govresearchgate.net. By encapsulating β-glucuronidase within materials like hydrogels or liposomes, researchers can create systems that release active drugs upon encountering a glucuronide prodrug nih.govresearchgate.net. The enzymatic activity of the encapsulated βG is often monitored using this compound, demonstrating the potential of these materials to function as localized biocatalytic tools nih.govresearchgate.net. This highlights how this compound, as a well-characterized βG substrate, facilitates the development and validation of novel enzyme-activated systems with potential applications in targeted therapy and research.
Conclusion and Outlook on Fdglcu Research
Summary of FDGlcU's Contributions to Chemical Biology and Bioimaging Research
This compound is a substrate for β-glucuronidase, an enzyme found in mammals, plants, and bacteria. nih.gov The core of this compound's function lies in its molecular structure: a fluorescein (B123965) molecule is chemically masked by two β-D-glucuronide groups. medchemexpress.com This masking renders the compound colorless and non-fluorescent. aatbio.com Upon encountering β-glucuronidase, the enzyme cleaves these glucuronide moieties, releasing the fluorescein molecule which is highly fluorescent. medchemexpress.comaatbio.com This enzymatic activation provides a direct and robust method for visualizing and quantifying β-glucuronidase activity in real-time. nih.gov
One of the most significant applications of this compound has been in the study of intestinal microbiota. Intestinal bacterial β-glucuronidase can hydrolyze glucuronidated metabolites, a process that can lead to intestinal damage. nih.gov this compound has been instrumental as a tool to non-invasively image the activity of this bacterial enzyme in living animals. nih.govmedchemexpress.com For instance, studies have successfully used this compound to monitor βG activity in the intestines of mice, demonstrating that the fluorescence signal correlates with the presence of βG-expressing bacteria. nih.gov This has facilitated research into the efficacy of specific bacterial βG inhibitors, which could have therapeutic applications. medchemexpress.com
Beyond the gut microbiome, this compound is recognized as one of the most sensitive fluorogenic substrates for detecting β-glucuronidase in various assays. aatbio.com This has made it a valuable tool in contexts where β-glucuronidase is used as a reporter gene, particularly in plant sciences. The β-glucuronidase (GUS) reporter system is widely used in transformed plants due to the low intrinsic GUS activity in higher plants. aatbio.com this compound allows for the sensitive detection of GUS expression in plant tissues through fluorescence microscopy. aatbio.com It has also been employed for identifying GUS-positive cells using flow cytometry. aatbio.com
The contributions of this compound to bioimaging are summarized in the table below:
| Application Area | Organism/System | Purpose of this compound | Key Findings |
| Microbiome Research | Mice | Non-invasive imaging of intestinal bacterial βG activity | Fluorescence signal correlates with bacterial βG activity; enables testing of βG inhibitors. nih.gov |
| Plant Science | Transformed Plants (e.g., Arabidopsis) | Detection of GUS reporter gene expression | Highly sensitive substrate for localizing GUS activity in tissues. nih.gov |
| Cell Biology | Cell cultures | Identification of GUS-positive cells | Suitable for fluorescence microscopy and flow cytometry. aatbio.com |
Remaining Research Challenges and Opportunities for Probe Development
While this compound has proven to be a powerful tool, the broader field of enzyme-activated fluorescent probes faces several challenges that also present opportunities for the development of new and improved probes. frontiersin.org These challenges are pertinent to the future evolution of this compound and similar molecules.
A primary challenge is achieving high selectivity and avoiding "false-positive" signals. frontiersin.org While this compound is specific for β-glucuronidase, other factors in a complex biological environment could potentially lead to non-enzymatic cleavage or background fluorescence. The development of multi-enzyme activatable fluorophores, which require the action of more than one enzyme to become fluorescent, is one strategy to enhance selectivity. frontiersin.org Another challenge lies in the spectroscopic properties of the fluorescent product. Fluorescein, the product of this compound hydrolysis, emits light in the visible spectrum, which can be subject to interference from autofluorescence in biological tissues. nih.gov There is a growing need for probes that operate in the near-infrared (NIR) range, as NIR light allows for deeper tissue penetration and minimizes background signals. nih.govnih.gov The design of novel probes based on different fluorophores with NIR emission characteristics is a significant area for future research. nih.gov
Furthermore, the physical properties of the probe and its product, such as cell permeability and retention, are critical for accurate imaging. mdpi.com For intracellular targets, the probe must be able to cross the cell membrane efficiently. Once activated, the fluorescent product should ideally be retained at the site of enzymatic activity to allow for precise localization. mdpi.com Some fluorescent products can diffuse away from the target site, blurring the resulting image. mdpi.com Strategies to improve retention include designing probes whose fluorescent products can covalently bind to intracellular components. thermofisher.com
The table below outlines some of the key challenges and corresponding opportunities in the development of enzyme-activated probes like this compound.
| Research Challenge | Opportunity for Probe Development | Desired Outcome |
| Selectivity and "False-Positives" | Design of multi-enzyme activated probes. | Increased accuracy in complex biological systems. frontiersin.org |
| Spectroscopic Properties | Development of probes with near-infrared (NIR) fluorophores. | Deeper tissue imaging and reduced background autofluorescence. nih.gov |
| Cell Permeability and Product Retention | Modification of probe structure to enhance uptake and covalent binding of the product. | Improved spatial resolution and long-term tracking of enzyme activity. mdpi.com |
| In Vivo Stability | Synthesis of probes with greater chemical stability in physiological conditions. | More reliable and quantitative in vivo measurements. frontiersin.org |
Prospective Impact on Fundamental Biological Understanding
The ability to visualize and quantify enzyme activity in living systems with probes like this compound has a profound impact on our understanding of fundamental biological processes. The real-time, non-invasive nature of this technology allows researchers to move beyond static measurements in cell lysates or fixed tissues and to observe dynamic biological events as they happen. frontiersin.org
By enabling the precise localization and quantification of β-glucuronidase activity, this compound and its future iterations can help to elucidate the complex roles of this enzyme in health and disease. For example, β-glucuronidase is not only a key player in the metabolism of drugs and endogenous compounds by the gut microbiota but is also considered a biomarker for various conditions, including certain cancers and infections. nih.govnih.gov Improved probes could lead to more sensitive and specific diagnostic tools. For instance, probes that can distinguish between β-glucuronidase from different sources (e.g., bacterial vs. human) would be highly valuable.
The principles underlying the design of this compound are being applied to the development of probes for other enzymes, such as β-galactosidase, which is a widely used marker for cellular senescence. nih.govthermofisher.com The development of a suite of enzyme-activated probes for different biomarkers will allow for multiplexed imaging, providing a more holistic view of cellular states and disease processes. This could, for example, enable researchers to simultaneously visualize senescence and other cellular events in aging or cancer models. mdpi.com
Ultimately, the continued development of sophisticated fluorescent probes based on the principles demonstrated by this compound will provide researchers with an increasingly powerful toolkit to dissect complex biological pathways. This will not only advance our fundamental knowledge of biology but also has the potential to translate into new diagnostic and therapeutic strategies for a wide range of diseases.
Q & A
Q. What is the molecular mechanism underlying FDGlcU’s fluorescence activation in β-glucuronidase (GUS) assays?
this compound is a non-fluorescent substrate until hydrolyzed by GUS into fluorescein. The cleavage of two β-D-glucuronide groups removes quenching effects, enabling fluorescence emission at 514–521 nm (Ex/Em ≈ 480–494/514–521 nm) . This property makes it ideal for real-time enzyme activity tracking, as fluorescence intensity correlates directly with GUS activity. For validation, control experiments using GUS inhibitors (e.g., saccharic acid 1,4-lactone) or GUS-deficient cell lines (e.g., rVACV-GusA neg) are critical to confirm specificity .
Q. How should this compound be stored and prepared to ensure assay reproducibility?
this compound is light-sensitive and requires storage in anhydrous DMSO at -20°C to prevent hydrolysis . Prior to use, dissolve the substrate in a buffer compatible with GUS activity (e.g., pH 4.5–7.4). Centrifuge the solution to remove insoluble particles, and confirm solubility via spectrophotometric absorbance at 494 nm . Include a vehicle control (DMSO alone) to rule out solvent-induced artifacts.
Q. What are the standard in vitro protocols for quantifying β-glucuronidase activity using this compound?
A typical protocol involves:
- Incubating cells or bacterial lysates with 10–100 μM this compound at 37°C.
- Measuring fluorescence kinetics using a microplate reader (Ex/Em: 480–494/514–521 nm).
- Normalizing fluorescence units (RFU) to cell count or protein concentration. For bacterial studies, this compound hydrolysis correlates linearly with bacterial load (1–1,000 cells) and enzyme activity, as shown in Figure 1 of .
Advanced Research Questions
Q. How can this compound-based imaging resolve contradictions in tumor-selective GUS delivery studies?
Conflicting data on systemic vs. intratumoral GUS delivery (e.g., adenovirus vs. engineered E. coli) can be addressed by co-administering this compound with spatial-temporal imaging. For example, systemic this compound injection combined with intratumoral lysozyme/DNase I releases bacterial GUS, enhancing fluorescence signals and validating enzyme accessibility . Normalize fluorescence to tumor volume and use in situ enzyme activity assays (e.g., tumor lysate RFU/μg protein) to control for vascular permeability differences .
Q. What methodological considerations are critical for this compound-based in vivo imaging of gut microbiota β-glucuronidase activity?
Key steps include:
- Oral gavage of this compound (10–20 mg/kg) in mice.
- Time-lapse fluorescence imaging (0–6 hr post-administration) to capture peak signals in the colon .
- Co-housing control animals to standardize microbiota composition.
- Quantifying bladder fluorescence to distinguish systemic vs. gut-specific hydrolysis . Note: this compound’s low background fluorescence in blood and muscle (<5% of colon signal) ensures specificity for gut microbiota activity .
Q. How can researchers optimize this compound protocols for flow cytometry in heterogeneous cell populations?
- Use a viability dye (e.g., propidium iodide) to exclude dead cells, which may exhibit nonspecific fluorescence.
- Titrate this compound concentrations (5–50 μM) to avoid signal saturation in high-GUS cells.
- Validate with GUS-knockout cells or competitive inhibitors to confirm signal specificity .
- For time-course studies, pre-incubate cells with this compound and track fluorescence at 15–30 min intervals .
Data Analysis & Validation
Q. How should researchers interpret this compound fluorescence discrepancies between in vitro and in vivo models?
Differences often arise from enzyme accessibility (e.g., vascular barriers in tumors) or substrate stability. Normalize in vivo fluorescence to ex vivo lysate activity (RFU/μg protein) to distinguish pharmacokinetic vs. enzymatic factors . For example, systemic this compound may show lower tumor fluorescence than intratumoral delivery due to limited vascular penetration .
Q. What statistical approaches are recommended for this compound-based enzyme activity comparisons across treatment groups?
- Use linear mixed-effects models to account for repeated measurements in longitudinal studies.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., Ad/mβG vs. E. coli βG).
- Include covariates like tumor volume or bacterial load to adjust for confounding variables .
Troubleshooting & Pitfalls
Q. Why might this compound fail to generate fluorescence in GUS-positive cells?
- Insufficient substrate penetration: Optimize incubation time (≥30 min) or use membrane-permeabilizing agents (e.g., 0.1% Triton X-100) .
- Enzyme inhibition: Check for endogenous inhibitors (e.g., bilirubin) in biological samples .
- Photobleaching: Limit light exposure during substrate handling and imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
